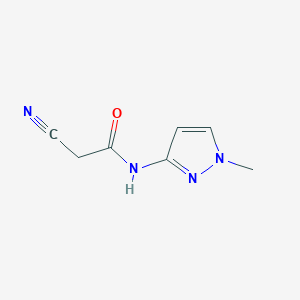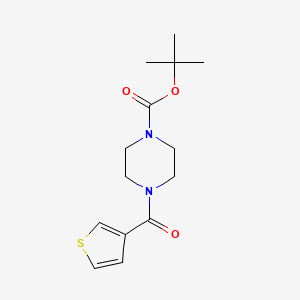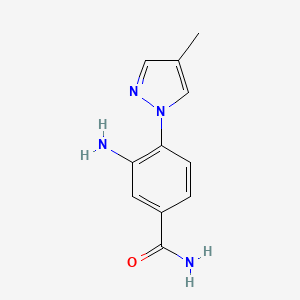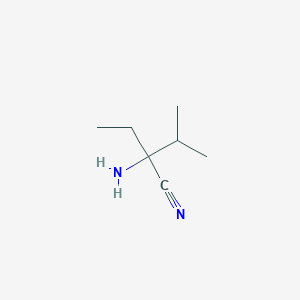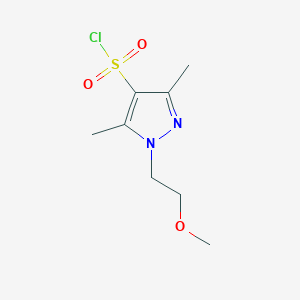
1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Descripción general
Descripción
The compound “1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The methoxyethyl group attached to the pyrazole ring suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The sulfonyl chloride group is a good leaving group, suggesting that this compound could be used as an intermediate in organic synthesis .Chemical Reactions Analysis
As a pyrazole derivative, this compound might undergo reactions typical for pyrazoles, such as nucleophilic substitution or addition reactions. The presence of the sulfonyl chloride group suggests that it could react with nucleophiles, leading to the replacement of the chloride atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl chloride group could make it reactive towards nucleophiles .Aplicaciones Científicas De Investigación
Synthesis of Sulfonylated Amino Pyrazoles
Research has shown the synthesis of sulfonylated 4-amino-1H-pyrazoles with various substituents, including the use of p-toluenesulfonyl chloride for the sulfonylation process. This procedure leads to the creation of compounds like 3,5-dimethyl-4-tosylamino-1H-pyrazole and others, with their structures confirmed through spectroscopic methods such as IR, UV, 1H NMR spectroscopy, and mass spectrometry (Povarov et al., 2017).
Antimicrobial Activities of Sulfonamide Derivatives
Sulfonamide derivatives synthesized from pyrazole compounds have been evaluated for their antimicrobial activities. Studies on 4-(2-methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides showed significant antibacterial activities against various bacteria such as E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa, highlighting the potential of these compounds in antibacterial applications (Mohamed, 2007).
Synthesis of Sulphanylamides from Aminopyrazoles
Further research into the synthesis of sulphanylamides from new derivatives of aminopyrazoles involved the sulfonylation of the amino group by p-acetamidobenzenesulfonyl chloride. This led to the first-time obtaining of sulfanilamide derivatives of substituted aminopyrazoles, with their structures verified using NMR1H, IR spectroscopy, and mass spectrometry (Povarov et al., 2019).
Organized Assemblies of Protonated Pyrazole-based Ionic Salts
The creation of organized assemblies through the reaction of protonated pyrazole compounds with acids like nitric acid and hydrochloric acid resulted in salts with structured forms. Such structures were determined through single-crystal X-diffraction, showcasing the potential of pyrazole-based compounds in forming complex metallosupramolecular architectures (Zheng et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-3,5-dimethylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O3S/c1-6-8(15(9,12)13)7(2)11(10-6)4-5-14-3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAOKWAEHWIBKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCOC)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | |
CAS RN |
1183972-27-1 | |
| Record name | 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



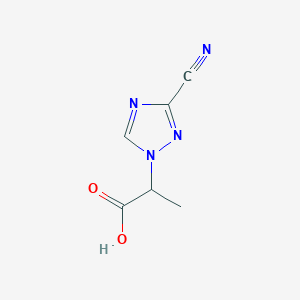
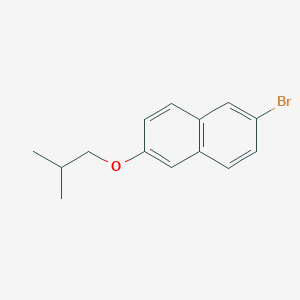

amine](/img/structure/B1530182.png)



![2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1530188.png)
